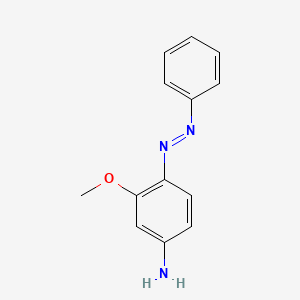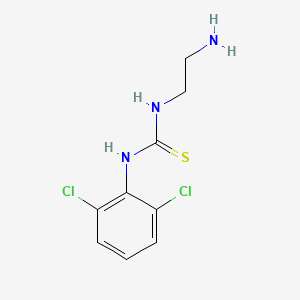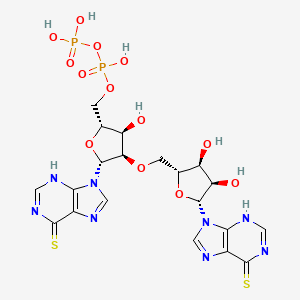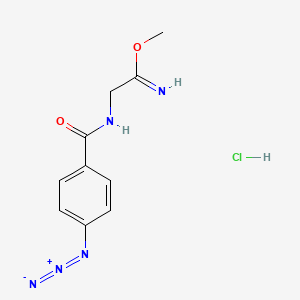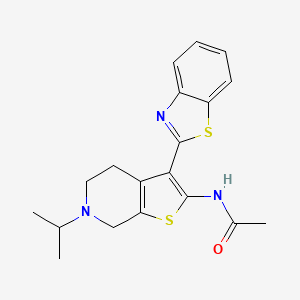
APE1 Inhibitor III
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
APE1-IN-1 是一种专门针对人类无嘌呤/无嘧啶核酸内切酶 1 (APE1) 的小分子抑制剂。 APE1 是一种多功能蛋白,在碱基切除修复 (BER) 途径中起着至关重要的作用,该途径负责修复由氧化、烷基化和单链断裂引起的 DNA 损伤 。 APE1 还具有氧化还原功能,调节参与细胞过程(如生长、炎症和血管生成)的各种转录因子的活性 。 由于其在维持基因组稳定性和调节细胞功能方面的关键作用,APE1 已成为癌症治疗和其他疾病治疗的重要靶点 .
准备方法
合成路线和反应条件
APE1-IN-1 的合成涉及多个步骤,从核心结构的制备开始,核心结构通常是吲哚-2-羧酸衍生物 。合成路线包括以下步骤:
吲哚核的形成: 吲哚核通过费歇尔吲哚合成反应合成,其中苯肼在酸性条件下与醛或酮反应。
羧化: 然后在碱存在下使用二氧化碳对吲哚核进行羧化,形成吲哚-2-羧酸。
硝化: 使用硝化剂(如硝酸)对吲哚-2-羧酸进行硝化,在吲哚环上的所需位置引入硝基。
还原: 使用还原剂(如氢气)在钯催化剂存在下将硝基还原为氨基。
官能化: 进一步对氨基进行官能化以引入增强化合物抑制活性的各种取代基。
工业生产方法
APE1-IN-1 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。 采用连续流动合成和自动化反应监测等技术来确保一致的生产质量 .
化学反应分析
反应类型
APE1-IN-1 经历了几种类型的化学反应,包括:
氧化: 该化合物可以被氧化以形成各种氧化衍生物,这些衍生物可能具有不同的生物活性。
还原: 还原反应可以将硝基转化为氨基,从而改变化合物的性质。
取代: 取代反应可以在吲哚环上引入不同的官能团,改变化合物的活性和选择性。
常用试剂和条件
涉及 APE1-IN-1 的反应中使用的常用试剂包括:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 氢气、碳载钯、硼氢化钠。
取代剂: 卤素、烷基化剂、酰化剂。
主要产品
科学研究应用
APE1-IN-1 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:
化学: APE1-IN-1 用作工具化合物来研究吲哚衍生物的化学性质和反应性。
生物学: 在生物学研究中,APE1-IN-1 用于研究 APE1 在 DNA 修复和氧化还原信号传导中的作用。
医学: APE1-IN-1 在癌症治疗中具有潜在的治疗应用。 它还在探索其在治疗与 APE1 失调相关的其他疾病(如神经退行性疾病和心血管疾病)方面的潜力.
作用机制
APE1-IN-1 通过特异性结合 APE1 的活性位点发挥作用,从而抑制其内切核酸酶活性。 这种抑制阻止 APE1 在无嘌呤/无嘧啶部位切割 DNA,导致 DNA 损伤积累,最终诱导癌细胞死亡 。此外,APE1-IN-1 可以抑制 APE1 的氧化还原功能,该功能调节转录因子的活性,如 AP-1、NF-κB 和 HIF-1α。 通过抑制这些转录因子,APE1-IN-1 可以调节各种细胞过程,包括炎症、血管生成和细胞增殖 .
相似化合物的比较
APE1-IN-1 与其他类似化合物进行比较,例如:
CRT0044876: 另一种吲哚-2-羧酸衍生物,通过结合活性位点远端的口袋抑制 APE1。
杨梅素: 一种黄酮类化合物,也抑制 APE1,但在破坏聚集的条件下缺乏显著抑制.
MLS000552981 和 MLS000419194: 这些化合物在体外以低微摩尔 IC50 值抑制 APE1,但不特异性地结合 APE1,表明非特异性抑制模式.
APE1-IN-1 在特异性抑制 APE1 的内切核酸酶和氧化还原功能方面是独一无二的,使其成为研究 APE1 生物学作用的宝贵工具,也是治疗开发的有希望的候选药物 .
属性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2/c1-11(2)22-9-8-13-16(10-22)25-18(20-12(3)23)17(13)19-21-14-6-4-5-7-15(14)24-19/h4-7,11H,8-10H2,1-3H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSPCTGDYFVMJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
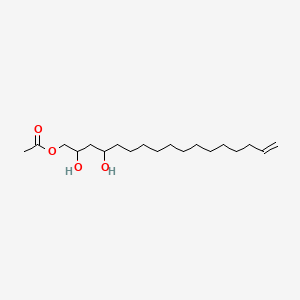
![N-[2-[(3-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide](/img/structure/B1228290.png)
![1-Tert-butyl-5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1228291.png)
![7-[4-[[[(4-Bromophenyl)-oxomethyl]amino]-sulfanylidenemethyl]-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1228292.png)
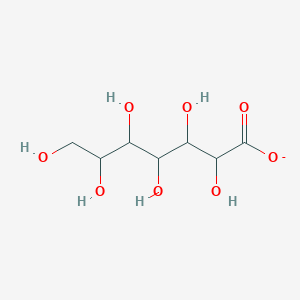
![1-(1-Adamantyl)-2-[(1-oxido-2-pyridin-1-iumyl)thio]ethanone](/img/structure/B1228295.png)
![3-Diphenylphosphoryl-7-(diphenylphosphorylmethyl)-6-methyl-4-oxatricyclo[4.3.0.03,7]nonane](/img/structure/B1228297.png)
![2-Amino-4-(4-bromophenyl)-5-oxo-1,4-dihydro[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1228298.png)
